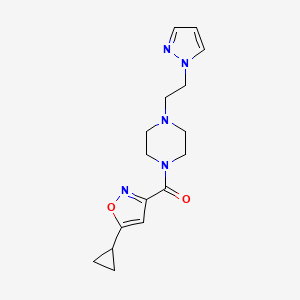

(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)(5-cyclopropylisoxazol-3-yl)methanone

Description

The compound "(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)(5-cyclopropylisoxazol-3-yl)methanone" is a heterocyclic small molecule featuring a piperazine core linked to a pyrazole moiety via an ethyl spacer and a 5-cyclopropyl-substituted isoxazole ketone. This structure integrates multiple pharmacophores:

- Piperazine: A six-membered ring with two nitrogen atoms, commonly used to enhance solubility and modulate pharmacokinetics.

- Pyrazole: A five-membered aromatic ring with two adjacent nitrogen atoms, known for its role in kinase inhibition and metabolic stability.

- Isoxazole: A five-membered heterocycle with oxygen and nitrogen, often employed to improve bioavailability and target engagement. The cyclopropyl group on the isoxazole may enhance steric hindrance and metabolic resistance, while the ketone linker facilitates covalent or non-covalent interactions with biological targets.

Properties

IUPAC Name |

(5-cyclopropyl-1,2-oxazol-3-yl)-[4-(2-pyrazol-1-ylethyl)piperazin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N5O2/c22-16(14-12-15(23-18-14)13-2-3-13)20-9-6-19(7-10-20)8-11-21-5-1-4-17-21/h1,4-5,12-13H,2-3,6-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUVQLRMEDSEWMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NO2)C(=O)N3CCN(CC3)CCN4C=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)(5-cyclopropylisoxazol-3-yl)methanone, often referred to as a pyrazole derivative, has garnered attention in pharmacological research due to its potential biological activities. This article reviews the current understanding of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C19H26N4O3

- Molecular Weight : 358.4 g/mol

- CAS Number : 1286710-94-8

Research indicates that pyrazole derivatives often interact with various biological targets, including receptors and enzymes. The specific compound is believed to exhibit activity through the following mechanisms:

- Receptor Modulation : The piperazine moiety may facilitate interactions with neurotransmitter receptors, particularly in the central nervous system.

- Anticancer Activity : Similar compounds have demonstrated cytotoxic effects on cancer cell lines, suggesting a potential role in cancer therapy. For instance, studies have shown that related pyrazole compounds can induce apoptosis in breast cancer cells through caspase activation and modulation of p53 pathways .

Biological Activity Overview

The biological activities associated with this compound can be categorized into several key areas:

Anticancer Activity

Recent studies have highlighted the anticancer properties of pyrazole derivatives. For example, a related compound was found to significantly inhibit cell proliferation in MCF-7 and MDA-MB-231 breast cancer cell lines, outperforming standard chemotherapeutics like cisplatin . The mechanism involved includes:

- Induction of apoptosis via caspase pathways.

- Inhibition of NF-kB signaling.

- Promotion of autophagy through beclin-1 expression .

Neuropharmacological Effects

The compound's structural components suggest potential anxiolytic properties. Similar pyrazole derivatives have been shown to exert anxiolytic-like effects mediated through benzodiazepine and nicotinic pathways .

Case Studies

Several case studies provide insight into the biological activity of pyrazole derivatives:

- Study on Anticancer Effects :

- Neuropharmacological Evaluation :

Comparative Analysis of Related Compounds

| Compound Name | Biological Activity | Mechanism |

|---|---|---|

| Pyrazolo[4,3-e][1,2,4]triazine | Anticancer | Apoptosis induction via caspases |

| 2-(4-(1H-pyrazol-4-yl)methyl)piperazine | Anxiolytic | Benzodiazepine receptor modulation |

| This compound | Potential anticancer & neuropharmacological effects | Unknown; further research needed |

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and synthetic features are compared below with analogous molecules from the literature.

Key Observations

Structural Diversity :

- The target compound uniquely combines isoxazole and cyclopropyl groups, distinguishing it from analogs like 7a/7b (thiophene-based) and w3/m5 (triazole-pyrimidine hybrids).

- Unlike w3/m5 , which feature triazole-pyrimidine cores for kinase targeting, the target compound’s pyrazole-isoxazole system may favor alternative binding modes (e.g., allosteric inhibition or protein-protein interaction modulation).

Synthetic Approaches: The target compound’s synthesis likely involves piperazine-ethyl-pyrazole intermediate coupling with 5-cyclopropylisoxazole-3-carboxylic acid (or derivative), analogous to w3/m5, where aminophenyl-piperazinone intermediates are coupled with pyrimidine-triazole precursors .

Functional Group Contributions: The cyclopropyl group on isoxazole may enhance metabolic stability compared to 7a/7b’s unsubstituted thiophene, which lacks steric protection.

Biological Implications :

- While w3/m5 are designed for kinase inhibition (e.g., EGFR or ALK), the target compound’s isoxazole-pyrazole system may align with cyclooxygenase (COX) or phosphodiesterase (PDE) inhibitors, though this requires experimental validation.

- The absence of electron-withdrawing groups (e.g., chloro in w3 ) on the target compound suggests a different electronic profile, possibly reducing cytotoxicity compared to halogenated analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.